(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
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Overview
Description
Safracin A is a natural product found in Pseudomonas fluorescens with data available.
Scientific Research Applications
Synthesis and Derivatives
The compound has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of novel 2H-azirin-3-amines, which are key in the construction of peptides such as Aib-Hyp (Aib = 2-aminoisobutyric acid, Hyp = (2S,4R)-4-hydroxyproline) (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001)(Breitenmoser, Hirt, Luykx, & Heimgartner, 2001). Additionally, its derivatives have been explored in the context of mass spectral behavior, aiding in understanding fragmentation patterns in mass spectrometry (Mallen, Cort, & Cockerill, 1979)(Mallen, Cort, & Cockerill, 1979).
Chemical Properties and Reactions
The chemical properties and reactivity of this compound and its derivatives have been the subject of several studies. Arnone et al. (1994) described the synthesis of fluorinated building blocks, demonstrating the compound's versatility in organic synthesis (Arnone et al., 1994). García-Martín, Báñez, and Galbis (2001) explored its use in preparing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], highlighting its potential in creating complex organic molecules (García-Martín, Báñez, & Galbis, 2001).
Pharmaceutical Research
In pharmaceutical research, the compound has been implicated in the study of cyclopeptide alkaloids, contributing to the understanding of complex natural products and their potential medicinal applications (Arbain & Taylor, 1993)(Arbain & Taylor, 1993). Ramirez, Bhatia, Telefus, and Smith (1969) demonstrated its role in the synthesis of precursors for β-keto-α-amino acids, further underscoring its relevance in drug development (Ramirez, Bhatia, Telefus, & Smith, 1969).
Bioactivity and Pharmacology
The compound's derivatives have also been evaluated for their bioactivity. For example, its role in the anticonvulsant and neurotoxic properties of certain compounds was investigated, shedding light on its potential therapeutic applications (Vamecq et al., 2000)(Vamecq et al., 2000).
properties
Product Name |
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
---|---|
Molecular Formula |
C28H36N4O6 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16+,18-,19-,22+/m0/s1 |
InChI Key |
AZDDAJXLYMVMAW-BVFBRMCBSA-N |
Isomeric SMILES |
CC1=CC2=C([C@H]3[C@@H]4CC5=C([C@@H](N4C[C@@H](C2)N3C)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
synonyms |
safracin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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